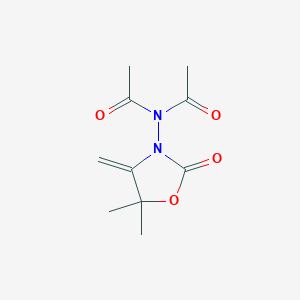![molecular formula C16H12BrN3O2S B5962632 N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide](/img/structure/B5962632.png)
N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide, also known as BHQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BHQ is a thioacetamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide is not fully understood, but it has been suggested that N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide may act as a reactive oxygen species scavenger and inhibit the activity of various enzymes, including protein kinase C and cyclooxygenase-2. N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide may also modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and neuroprotection. N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide is its high purity, which allows for accurate dosing in lab experiments. N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide is also stable under various conditions, making it suitable for long-term storage. However, one limitation of N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide is its limited solubility in water, which may require the use of organic solvents in experiments.
Orientations Futures
There are several future directions for N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide research, including exploring its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide and to identify its molecular targets. Additionally, the development of N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide derivatives with improved solubility and bioavailability may enhance its therapeutic potential.
Méthodes De Synthèse
N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide can be synthesized through various methods, including the reaction of 4-bromobenzylamine with 2-mercaptoquinazoline in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 4-bromobenzaldehyde with 2-mercaptoquinazoline in the presence of potassium carbonate and acetic acid. Both methods produce N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide in good yields and high purity.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide has shown promising results in inhibiting cancer cell growth and inducing apoptosis. N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide has also shown neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c17-10-5-7-11(8-6-10)18-14(21)9-23-16-19-13-4-2-1-3-12(13)15(22)20-16/h1-8H,9H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHYOSOELSLEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3,5-dimethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5962560.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B5962581.png)

![ethyl 4-(4-chlorophenyl)-6-{[(4-chlorophenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5962583.png)
![methyl 4-[5-methyl-4-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B5962597.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5962604.png)

![2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5962619.png)

![N-(4-fluorophenyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B5962629.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B5962634.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B5962641.png)
![2-[(1-allyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5962649.png)
![7-amino-9-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B5962664.png)